molecular formula C22H28N3O8P B608139 L-Leucine, N-((2-methyl-3-pyridinyl)carbonyl)-O-phosphono-L-tyrosyl- CAS No. 725233-59-0

L-Leucine, N-((2-methyl-3-pyridinyl)carbonyl)-O-phosphono-L-tyrosyl-

Cat. No. B608139
CAS RN: 725233-59-0
M. Wt: 493.45
InChI Key: ICNHZQNUQZCDSZ-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISS-221 is a bioactive chemical.

Scientific Research Applications

Enzyme Inhibition Studies

  • L-Leucine analogues, such as alpha-aminoalkylphosphonates, have been synthesized to optimize the shape of potential inhibitors in the S1 pocket of leucine aminopeptidase. These compounds, including the phosphonic analogues of homo-tyrosine and homo-phenylalanine, showed significant inhibitory activity, suggesting their potential application in enzyme inhibition studies (Drąg, Grembecka, Pawełczak, & Kafarski, 2005).

Enhancing Bioconversion Productivity

  • In the context of microbial bioconversion, the metabolic flux from pyruvate to L-leucine synthesis in Corynebacterium glutamicum was engineered to enhance the production of L-leucine, demonstrating the importance of L-leucine in industrial biotechnology (Wang, Shi, Chen, Zhang, Xu, & Zhang, 2020).

Thermal Phase Transitions in Solid Chiral Compounds

  • Studies on compounds derived from N,N′-carbonyl-bis-(L-amino acids), including L-leucine, have provided insights into the thermal behavior of these compounds. The research highlights the complex thermal phase transitions in these materials, which can have implications in material science (Tomašić, Makarević, & Jokić, 2006).

Antibacterial Activity

  • Phosphono dipeptides containing N-terminal alanine or leucine have been tested for antibacterial activity. Some of these compounds demonstrated significant inhibition of bacterial growth, showing the potential of L-leucine derivatives in antibacterial research (Lejczak, Kafarski, Sztajer, & Mastalerz, 1986).

Polymer Synthesis

  • N,N′-Pyromelliticdiimido-di-L-leucine and related compounds have been synthesized and used in the preparation of poly(amide-imide)s. These polymers exhibit admirable inherent viscosities, solubility in polar aprotic solvents, and high optical purity, indicating the role of L-leucine in advanced polymer research (Hajipour, Zahmatkesh, & Ruoho, 2008).

properties

CAS RN

725233-59-0

Product Name

L-Leucine, N-((2-methyl-3-pyridinyl)carbonyl)-O-phosphono-L-tyrosyl-

Molecular Formula

C22H28N3O8P

Molecular Weight

493.45

IUPAC Name

((S)-2-(2-methylnicotinamido)-3-(4-(phosphonooxy)phenyl)propanoyl)-L-leucine

InChI

InChI=1S/C22H28N3O8P/c1-13(2)11-19(22(28)29)25-21(27)18(24-20(26)17-5-4-10-23-14(17)3)12-15-6-8-16(9-7-15)33-34(30,31)32/h4-10,13,18-19H,11-12H2,1-3H3,(H,24,26)(H,25,27)(H,28,29)(H2,30,31,32)/t18-,19-/m0/s1

InChI Key

ICNHZQNUQZCDSZ-OALUTQOASA-N

SMILES

CC(C)C[C@@H](C(O)=O)NC([C@H](CC1=CC=C(OP(O)(O)=O)C=C1)NC(C2=CC=CN=C2C)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ISS-221;  ISS 221;  ISS221; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Leucine, N-((2-methyl-3-pyridinyl)carbonyl)-O-phosphono-L-tyrosyl-
Reactant of Route 2
L-Leucine, N-((2-methyl-3-pyridinyl)carbonyl)-O-phosphono-L-tyrosyl-
Reactant of Route 3
L-Leucine, N-((2-methyl-3-pyridinyl)carbonyl)-O-phosphono-L-tyrosyl-
Reactant of Route 4
L-Leucine, N-((2-methyl-3-pyridinyl)carbonyl)-O-phosphono-L-tyrosyl-
Reactant of Route 5
Reactant of Route 5
L-Leucine, N-((2-methyl-3-pyridinyl)carbonyl)-O-phosphono-L-tyrosyl-
Reactant of Route 6
L-Leucine, N-((2-methyl-3-pyridinyl)carbonyl)-O-phosphono-L-tyrosyl-

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